An In-depth Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic acid
An In-depth Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 516465-82-0
This technical guide provides a comprehensive overview of 3-Isopropoxy-4-methoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical properties, safety information, and potential applications, with a focus on its role in cross-coupling reactions.
Chemical and Physical Properties
3-Isopropoxy-4-methoxyphenylboronic acid, with the CAS number 516465-82-0, is an organoboron compound featuring an isopropoxy and a methoxy group on the phenyl ring.[1] These functional groups influence the molecule's reactivity and solubility, making it a versatile reagent in various chemical transformations. While detailed experimental data is limited in publicly available literature, a summary of its key properties is presented below.
Table 1: Physicochemical Properties of 3-Isopropoxy-4-methoxyphenylboronic acid
| Property | Value | Source |
| CAS Number | 516465-82-0 | P&S Chemicals |
| IUPAC Name | (3-Isopropoxy-4-methoxyphenyl)boronic acid | P&S Chemicals |
| Molecular Formula | C10H15BO4 | P&S Chemicals[1] |
| Molecular Weight | 210.03 g/mol | AKSci |
| Appearance | Powder or liquid | Amadis Chemical[2] |
| Purity | ≥ 95% | AKSci[3] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | Guidechem[4] |
| Boiling Point (Predicted) | 352.7 ± 52.0 °C | Guidechem[4] |
| pKa (Predicted) | 8.62 ± 0.10 | Guidechem[4] |
Synthesis and Reactivity
The primary utility of 3-Isopropoxy-4-methoxyphenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Boronic acids are valued in medicinal chemistry for their stability, low toxicity, and ease of synthesis.[5] The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, essential for the construction of complex molecular scaffolds found in many pharmaceutical agents.
Applications in Drug Discovery and Development
Arylboronic acids are crucial building blocks in the synthesis of a wide array of biologically active compounds.[5] The isopropoxy and methoxy substituents on the phenyl ring of this particular reagent can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. These groups can influence factors such as solubility, metabolic stability, and receptor binding affinity.
While specific examples of drug candidates synthesized using 3-Isopropoxy-4-methoxyphenylboronic acid are not prominent in the public domain, its structural motif is relevant to the design of inhibitors for various enzymes and receptors. The general class of substituted phenylboronic acids has been instrumental in the development of therapeutics.[5]
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like 3-Isopropoxy-4-methoxyphenylboronic acid. Researchers should note that reaction conditions such as the choice of catalyst, base, solvent, and temperature need to be optimized for specific substrates.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of an aryl halide with 3-Isopropoxy-4-methoxyphenylboronic acid.
Materials:
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3-Isopropoxy-4-methoxyphenylboronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF, with water)
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Inert gas (Nitrogen or Argon)
Procedure:
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In a reaction vessel, combine 3-Isopropoxy-4-methoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
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Add the palladium catalyst (typically 1-5 mol%).
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The vessel is evacuated and backfilled with an inert gas several times.
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Add the degassed solvent(s) to the reaction mixture.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Isopropoxy-4-methoxyphenylboronic acid is not widely available, general safety precautions for boronic acids should be followed. Boronic acids can be irritating to the skin, eyes, and respiratory system.[6]
Table 2: General Safety and Handling Precautions
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
| First Aid (Eyes) | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| First Aid (Skin) | In case of skin contact, wash with plenty of soap and water. |
| First Aid (Inhalation) | If inhaled, remove the person to fresh air and keep comfortable for breathing. |
Conclusion
3-Isopropoxy-4-methoxyphenylboronic acid is a valuable reagent for organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry is underscored by the importance of boronic acids as key building blocks in drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a foundational understanding of its properties and potential applications based on available information and the well-established chemistry of arylboronic acids. Further research into the specific applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials.
References
- 1. pschemicals.com [pschemicals.com]
- 2. (3-Isopropoxy-4-methoxyphenyl)boronic acid, CasNo.516465-82-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 516465-82-0 3-Isopropoxy-4-methoxyphenylboronic acid AKSci X0879 [aksci.com]
- 4. Page loading... [guidechem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]



